molecular formula C15H17BrN4O3 B2388018 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide CAS No. 1797082-10-0

5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B2388018
CAS RN: 1797082-10-0
M. Wt: 381.23
InChI Key: WWWRXJPCMHJWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival. Additionally, this compound can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can also reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide in scientific research. One of the primary directions is the development of novel drug formulations that can improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
In conclusion, 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide is a chemical compound that has significant potential in scientific research. Its potent anti-cancer and anti-inflammatory properties make it a promising candidate for the development of novel drugs. However, further studies are needed to explore its potential applications and limitations.

Synthesis Methods

The synthesis of 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide involves several steps. The first step involves the reaction of 6-methyl-2-morpholinopyrimidin-4-amine with 5-bromo-2-furoic acid to form an intermediate compound. The intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide has been widely used in scientific research for various applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.

properties

IUPAC Name

5-bromo-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-10-8-11(9-17-14(21)12-2-3-13(16)23-12)19-15(18-10)20-4-6-22-7-5-20/h2-3,8H,4-7,9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRXJPCMHJWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.